

# The Role of Chlorine in Atmospheric Chemistry: A Technical Guide

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## Executive Summary

**Chlorine**, a highly reactive halogen, plays a pivotal, multifaceted role in the chemistry of both the troposphere and the stratosphere. While its contribution to stratospheric ozone depletion is well-documented, recent research has illuminated its significant impact on tropospheric oxidative capacity, ozone formation, and the lifetime of greenhouse gases like methane. This technical guide provides an in-depth examination of the sources, chemical transformations, and atmospheric implications of **chlorine**. It summarizes key quantitative data from global atmospheric models, details common experimental methodologies for **chlorine** species detection, and visualizes the core chemical pathways that govern its atmospheric lifecycle and impact.

## Introduction to Atmospheric Chlorine

**Chlorine** atoms ( $\text{Cl}\cdot$ ) are a potent atmospheric oxidant. The reaction rates of  $\text{Cl}\cdot$  with many volatile organic compounds (VOCs), including methane, can be orders of magnitude faster than those initiated by the hydroxyl radical ( $\text{OH}\cdot$ ), the primary atmospheric detergent.<sup>[1]</sup> Consequently, even at concentrations significantly lower than  $\text{OH}\cdot$ , **chlorine** radicals can substantially influence regional air quality, secondary organic aerosol (SOA) formation, and global atmospheric composition.<sup>[1][2]</sup> Atmospheric **chlorine** chemistry encompasses a complex web of gas-phase reactions, heterogeneous chemistry on aerosol surfaces, and photochemical processes, making it a critical component of modern atmospheric chemistry models.<sup>[2][3]</sup>

## Sources of Atmospheric Chlorine

The origins of atmospheric **chlorine** are diverse, spanning both natural and anthropogenic sources that release a variety of inorganic and organic **chlorine** compounds.

### 2.1 Tropospheric Sources

- **Sea Salt Aerosol (SSA):** The largest natural source of tropospheric **chlorine** is the mobilization of chloride ( $\text{Cl}^-$ ) from sea salt aerosols.[3] Acid displacement by atmospheric acids like  $\text{H}_2\text{SO}_4$  and  $\text{HNO}_3$  releases hydrogen chloride ( $\text{HCl}$ ) into the gas phase.[3]
- **Biomass and Biofuel Burning:** The combustion of biomass is a significant source of both inorganic (e.g.,  $\text{HCl}$ ) and organic **chlorine** (e.g., methyl chloride,  $\text{CH}_3\text{Cl}$ ).[4]
- **Industrial and Anthropogenic Emissions:** Coal combustion, waste incineration, industrial processes, and the application of road salt contribute substantial amounts of **chlorine** to the atmosphere, often in polluted regions.[5][6]
- **Oceanic Emissions:** Marine organisms and processes naturally release organo**chlorine** compounds, with methyl chloride ( $\text{CH}_3\text{Cl}$ ) being a primary contributor.[7][8]

### 2.2 Stratospheric Sources

- **Chlorofluorocarbons (CFCs) and Hydrochlorofluorocarbons (HCFCs):** These long-lived, entirely anthropogenic compounds are chemically inert in the troposphere, allowing them to be transported to the stratosphere.[9][10] Once in the stratosphere, they are photolyzed by high-energy UV radiation, releasing **chlorine** atoms and initiating ozone depletion.
- **Other Halocarbons:** Compounds like carbon tetrachloride ( $\text{CCl}_4$ ) and methyl chloroform ( $\text{CH}_3\text{CCl}_3$ ) are also significant anthropogenic sources of stratospheric **chlorine**. [9]
- **Natural Sources:** Methyl chloride ( $\text{CH}_3\text{Cl}$ ), produced largely by marine organisms and biomass burning, is the most significant natural source of **chlorine** to the stratosphere.[7]

## Tropospheric Chlorine Chemistry

In the troposphere, **chlorine** chemistry is characterized by the activation of relatively inert chloride into highly reactive radical species. This process significantly enhances the

atmosphere's oxidative capacity.

**3.1 Activation of Inert Chloride** The key to **chlorine**'s tropospheric impact is the conversion of chloride ( $\text{Cl}^-$ ), primarily from sea salt, into reactive forms. This occurs mainly through heterogeneous reactions on aerosol surfaces. A crucial pathway involves the nocturnal reaction of dinitrogen pentoxide ( $\text{N}_2\text{O}_5$ ) with particulate chloride.[\[11\]](#)[\[12\]](#)

$\text{N}_2\text{O}_5$  itself is formed from the oxidation of nitrogen oxides ( $\text{NO}_x$ ). The uptake of  $\text{N}_2\text{O}_5$  on a chloride-containing aerosol produces nitryl chloride ( $\text{ClNO}_2$ ) and nitrate.[\[8\]](#)[\[13\]](#)

- $\text{NO}_2 + \text{O}_3 \rightarrow \text{NO}_3 + \text{O}_2$
- $\text{NO}_3 + \text{NO}_2 \rightleftharpoons \text{N}_2\text{O}_5$
- $\text{N}_2\text{O}_5(\text{g}) + \text{Cl}^-(\text{aq}) \rightarrow \text{ClNO}_2(\text{g}) + \text{NO}_3^-(\text{aq})$

During the day,  $\text{ClNO}_2$  is rapidly photolyzed, releasing a **chlorine** atom and nitrogen dioxide ( $\text{NO}_2$ ), thereby influencing ozone production cycles.[\[10\]](#)[\[14\]](#)

**3.2 Role in Atmospheric Oxidation** Once formed, **chlorine** atoms are highly effective oxidants. They react rapidly with methane and other VOCs, often initiating oxidation chains that lead to the formation of ozone and secondary organic aerosols.[\[2\]](#)[\[15\]](#) In some polluted environments,  $\text{Cl}\cdot$  can significantly increase the atmospheric oxidation capacity, enhancing the production of peroxy radicals ( $\text{RO}_2$ ) and contributing to ozone formation episodes.[\[10\]](#)[\[16\]](#)

## Signaling Pathway: Nocturnal Formation and Photolysis of Nitryl Chloride ( $\text{ClNO}_2$ )

The following diagram illustrates the key pathway for the conversion of  $\text{NO}_x$  emissions into reactive **chlorine** atoms via the formation of  $\text{ClNO}_2$ .



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Caption: Nocturnal formation and daytime photolysis of  $\text{ClNO}_2$ .

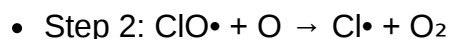
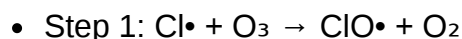
# Stratospheric Chlorine Chemistry and Ozone Depletion

In the stratosphere, the chemistry of **chlorine** is dominated by its role in the catalytic destruction of ozone (O<sub>3</sub>).

4.1 Activation on Polar Stratospheric Clouds (PSCs) During the polar winter, extremely low temperatures lead to the formation of Polar Stratospheric Clouds (PSCs).<sup>[17]</sup> These clouds provide surfaces for heterogeneous reactions that convert stable **chlorine** reservoir species, such as hydrogen chloride (HCl) and **chlorine** nitrate (ClONO<sub>2</sub>), into more reactive forms like molecular **chlorine** (Cl<sub>2</sub>).<sup>[17]</sup>



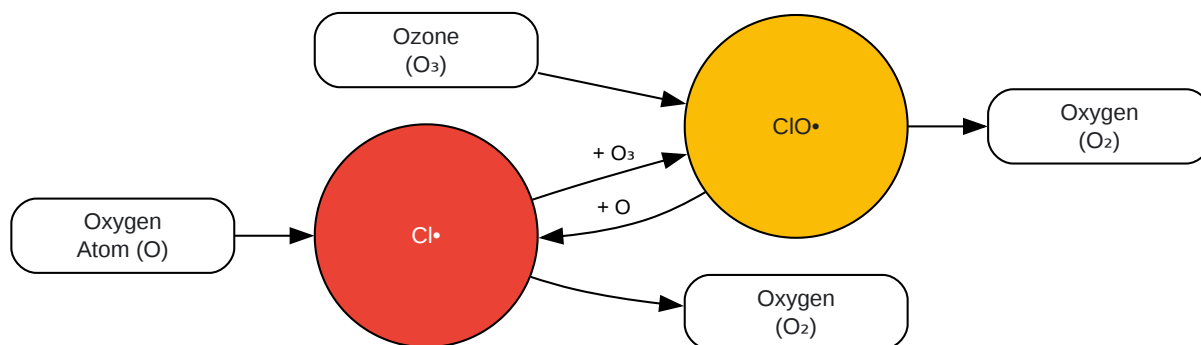
4.2 Catalytic Ozone Destruction When sunlight returns in the polar spring, Cl<sub>2</sub> is photolyzed to produce two **chlorine** atoms. These atoms initiate a catalytic cycle that efficiently destroys ozone.<sup>[15][18]</sup>



A single **chlorine** atom can destroy thousands of ozone molecules before it is deactivated by reacting with other species to form a reservoir compound.<sup>[10][18]</sup> This catalytic process is the primary driver of the Antarctic "ozone hole."

## Signaling Pathway: Catalytic Ozone Depletion Cycle

This diagram shows the primary catalytic cycle responsible for stratospheric ozone destruction by **chlorine**.



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Caption: The primary catalytic cycle of stratospheric ozone destruction.

## Quantitative Data from Atmospheric Models

Global chemical transport models, such as GEOS-Chem, are essential tools for quantifying the sources, sinks, and impacts of atmospheric **chlorine**. The tables below summarize key data from these models.

Table 1: Global Tropospheric **Chlorine** Budget (GEOS-Chem Model)[3][19]

Source/Sink Category	Process	Global Flux (Tg Cl / year)
Primary Sources	Acid displacement from sea salt aerosol	52.0
Combustion (Coal, Waste)	6.4	11.9
Oxidation of Organochlorines	3.3	
Reactive Chlorine (Cl*) Production	Heterogeneous Reactions (e.g., HOBr+Cl <sup>-</sup> )	
HCl + OH	9.7	-49.0
Sinks (Deposition)	Wet Deposition of HCl	
Dry Deposition of HCl	-18.0	
Wet/Dry Deposition of Cl <sup>-</sup> Aerosol	-4.9	

Note: Reactive **chlorine** (Cl\*) is defined as total inorganic **chlorine** (Cly) minus HCl.

Table 2: Modeled **Chlorine** Concentrations and Methane Oxidation Impact

Parameter	Region / Condition	Value	Reference
Mean Tropospheric Cl• Atom Concentration	Global Mean	620 atoms cm <sup>-3</sup>	[2][20]
Polluted Northern Hemisphere	1 - 5 x 10 <sup>4</sup> atoms cm <sup>-3</sup>	[7][21]	
Marine Boundary Layer	Up to 10 <sup>4</sup> atoms cm <sup>-3</sup>	[17]	
Coastal Marine Boundary Layer (Daytime)	3 x 10 <sup>5</sup> molecules cm <sup>-3</sup>	[22]	
Contribution of Cl• to Global Oxidation	Methane (CH <sub>4</sub> )	1.0 - 2.5%	[2][21]
Ethane (C <sub>2</sub> H <sub>6</sub> )	20%	[2][20]	
Propane (C <sub>3</sub> H <sub>8</sub> )	14%	[2][20]	
Observed Reactive Chlorine Species	ClNO <sub>2</sub> (Inland, Southeast Texas)	>50 ppt (frequently)	[10][14]
Cl <sub>2</sub> (Inland, Southeast Texas)	1 - 10 ppt (afternoon peak)	[10][14]	
ClO (Mid-latitude Boundary Layer)	Up to 15 ppt	[23][24]	

## Experimental Protocols for Key Species

The detection and quantification of highly reactive and often low-concentration **chlorine** species in the atmosphere require sensitive and specialized analytical techniques.

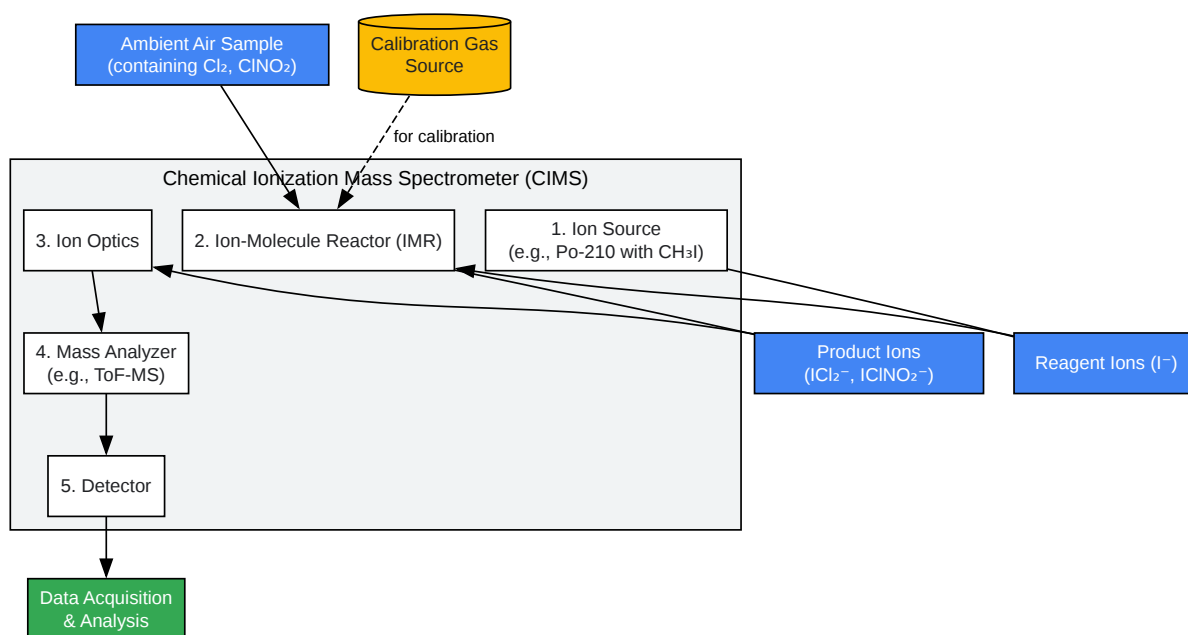
### 6.1 Chemical Ionization Mass Spectrometry (CIMS)

CIMS is a versatile and widely used technique for detecting reactive **chlorine** species like ClNO<sub>2</sub>, Cl<sub>2</sub>, and HOCl.[10][25]



- Principle: A reagent ion (commonly iodide,  $I^-$ ) is generated and mixed with ambient air in an ion-molecule reaction (IMR) chamber. The reagent ion selectively reacts with target analytes to form specific product ions. These product ions are then guided into a mass spectrometer for detection and quantification.
- Methodology for  $ClNO_2$  and  $Cl_2$  Detection:
  - Ion Generation:  $I^-$  ions are produced, often from a methyl iodide ( $CH_3I$ ) source using a radioactive element (e.g.,  $^{210}Po$ ) or an electrical discharge source.[\[25\]](#)
  - Ion-Molecule Reaction: Ambient air is drawn into the IMR.  $I^-$  ions react with  $Cl_2$  and  $ClNO_2$  to form stable cluster ions:
    - $Cl_2 + I^- \rightarrow ICl_2^-$
    - $ClNO_2 + I^- \rightarrow IClNO_2^-$
  - Detection: The product ions ( $ICl_2^-$  at  $m/z$  197/199 and  $IClNO_2^-$  at  $m/z$  208/210) are detected by a high-resolution time-of-flight or quadrupole mass spectrometer.[\[10\]](#)
  - Calibration: The instrument is calibrated by introducing known concentrations of the target gases (e.g., from a permeation tube or gas cylinder) to determine the instrument's sensitivity.

## Experimental Workflow: CIMS Measurement of Atmospheric Chlorine Species



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Caption: A generalized workflow for CIMS analysis of **chlorine** species.

## 6.2 Impinger Sampling for HCl and Cl<sub>2</sub> (EPA Method 26/0051)

This method is a standard regulatory technique for measuring HCl and Cl<sub>2</sub> emissions from stationary sources.[11][26][27]

- Principle: A gas sample is extracted from a source and bubbled through a series of liquid-filled impingers. Different solutions selectively capture the acidic gas (HCl) and the halogen (Cl<sub>2</sub>).
- Methodology:

- Sampling Train: The train consists of a heated probe, a filter to remove particulate matter, and a series of impingers.
- HCl Collection: The first impingers contain an acidic solution (e.g., dilute sulfuric acid). Gaseous HCl is highly soluble in this solution and is trapped as  $\text{Cl}^-$  ions.  $\text{Cl}_2$  has low solubility and passes through.
- $\text{Cl}_2$  Collection: The subsequent impingers contain an alkaline solution (e.g., dilute sodium hydroxide).  $\text{Cl}_2$  dissolves and is hydrolyzed to form chloride ( $\text{Cl}^-$ ) and hypochlorite ( $\text{ClO}^-$ ). Sodium thiosulfate is added to reduce the hypochlorite to chloride, ensuring all captured  $\text{Cl}_2$  is converted to  $\text{Cl}^-$ .
- Analysis: The solutions from the separate impinger sets are collected. The concentration of chloride in each solution is then determined using ion chromatography.

### 6.3 Spectroscopic Methods

Differential Optical Absorption Spectroscopy (DOAS) is a technique used for the direct, open-path measurement of species like **chlorine** monoxide (ClO) by analyzing their unique narrow-band absorption features in the UV-visible spectrum.<sup>[28]</sup> This method has been instrumental in detecting ClO in both the stratosphere and specific tropospheric environments like the Great Salt Lake basin.<sup>[23][24]</sup>

## Conclusion and Future Directions

The role of **chlorine** in atmospheric chemistry is far more significant than merely its contribution to stratospheric ozone depletion. In the troposphere, **chlorine** radicals act as a powerful oxidant, accelerating the degradation of VOCs and methane, and playing a critical role in ozone and secondary aerosol formation, particularly in polluted coastal and inland areas.<sup>[1][2]</sup> The activation of **chlorine** through heterogeneous chemistry on aerosols, especially the  $\text{N}_2\text{O}_5$  pathway, is a key process that links  $\text{NO}_x$  pollution to halogen chemistry.<sup>[11]</sup>

Future research will continue to focus on several key areas:

- Constraining Sources: Improving emission inventories for both natural and anthropogenic **chlorine** sources is crucial for the accuracy of atmospheric models.

- Uncertainties in Heterogeneous Chemistry: The rates and products of heterogeneous reactions on different aerosol types (e.g., dust, urban grime) under various atmospheric conditions remain an area of active investigation.[8][29]
- Global Impact: Refining the understanding of **chlorine**'s global impact on the lifetime of methane and the overall oxidative capacity of the atmosphere.[15][30]
- Instrumentation: Developing new and improved instruments for the direct and interference-free measurement of **chlorine** atoms and other radical species.[15]

A comprehensive understanding of these processes is essential for developing effective air quality management strategies and for accurately modeling future atmospheric composition and climate.

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## References

1. Heterogeneous Reactions of N<sub>2</sub>O<sub>5</sub> with Nitrate- and Chloride-Containing Solutions: Isotopic Evidence for the Nitration of N<sub>2</sub>O<sub>5</sub> - PubMed [pubmed.ncbi.nlm.nih.gov]
2. researchgate.net [researchgate.net]
3. ACP - The role of chlorine in global tropospheric chemistry [acp.copernicus.org]
4. researchgate.net [researchgate.net]
5. mdpi.com [mdpi.com]
6. researchgate.net [researchgate.net]
7. repository.library.noaa.gov [repository.library.noaa.gov]
8. pmel.noaa.gov [pmel.noaa.gov]
9. srd.nist.gov [srd.nist.gov]
10. mdpi.com [mdpi.com]
11. cleanair.com [cleanair.com]

- 12. Rate constants of chlorine atom reactions with organic molecules in aqueous solutions, an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. repository.library.noaa.gov [repository.library.noaa.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 16. Reactive Chlorine Species Advancing the Atmospheric Oxidation Capacities of Inland Urban Environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The role of chlorine in global tropospheric chemistry - ProQuest [proquest.com]
- 18. pubs.aip.org [pubs.aip.org]
- 19. researchgate.net [researchgate.net]
- 20. The role of chlorine in global tropospheric chemistry - White Rose Research Online [eprints.whiterose.ac.uk]
- 21. researchgate.net [researchgate.net]
- 22. Atmospheric concentrations of the Cl atom, ClO radical, and HO radical in the coastal marine boundary layer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. [PDF] Atmospheric reactive chlorine and bromine at the Great Salt Lake, Utah | Semantic Scholar [semanticscholar.org]
- 24. Atmospheric Reactive Chlorine and Bromine at the Great Salt Lake, Utah | Journal Article | PNNL [pnnl.gov]
- 25. amt.copernicus.org [amt.copernicus.org]
- 26. mpcb.gov.in [mpcb.gov.in]
- 27. epa.gov [epa.gov]
- 28. people.atmos.ucla.edu [people.atmos.ucla.edu]
- 29. mdpi.com [mdpi.com]
- 30. acp.copernicus.org [acp.copernicus.org]
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